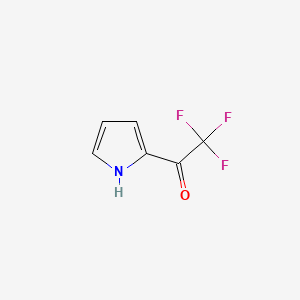

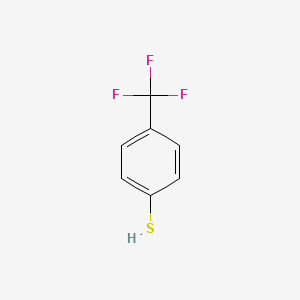

2-(Trifluoroacetyl)pyrrole

Overview

Description

2-(Trifluoroacetyl)pyrrole is a compound that has been the subject of several studies due to its diverse applications in organic synthesis. It has been found to be an effective organocatalyst in asymmetric intramolecular aldol reactions, resulting in high enantioselectivity and the formation of bicyclo[4.3.0]nonane derivatives . Additionally, it has been utilized in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons, demonstrating its versatility in intermolecular dehydration reactions . Furthermore, the compound has shown unexpected trifluoroacetylation at the β position of the pyrrole ring, indicating potential remote control of an amino group in electrophilic substitution reactions .

Synthesis Analysis

The synthesis of 2-(Trifluoroacetyl)pyrrole has been explored in various studies. It has been synthesized from N-aryl-2,2,2-trifluoroacetimidoyl chlorides, dimethyl or diethyl acetylene dicarboxylate, and isocyanides in dry dichloromethane without the need for a catalyst, resulting in good yields .

Molecular Structure Analysis

The molecular structure of 2-(Trifluoroacetyl)pyrrole has been investigated in the context of its reactivity and selectivity in various reactions. It has been found to undergo heterodiene cycloaddition to produce novel fused pyrans with high stereoselectivity and good yields, which were further transformed into functionalized pyridines .

Chemical Reactions Analysis

The compound has been involved in various chemical reactions, including intermolecular dehydration from carboxylic acids and aromatic hydrocarbons to yield corresponding benzophenones in high yield . Additionally, it has demonstrated electrophilic substitution reactions, leading to the formation of 3-acylpyrroles through trifluoromethanesulfonic acid-mediated rearrangement of the corresponding 2-acylpyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Trifluoroacetyl)pyrrole have been explored in the context of its reactivity and stability. The compound has been found to exhibit unexpected trifluoroacetylation at the β position of the pyrrole ring in trifluoroacetic acid, indicating potential remote control of an amino group in electrophilic substitution reactions . Furthermore, a closer insight into the mechanism operating in the trifluoroacetylation of pyrrole has led to the identification of new compounds and a better understanding of the reaction's conditions and products .

Relevant Case Studies

The compound has been utilized as an organocatalyst in asymmetric intramolecular aldol reactions, leading to the formation of bicyclo[4.3.0]nonane derivatives with high enantioselectivity . Additionally, it has been involved in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons, demonstrating its potential in intermolecular dehydration reactions .

References

- Organocatalyst-mediated enantioselective intramolecular aldol reaction featuring the rare combination of aldehyde as nucleophile and ketone as electrophile.

- 2-(Trifluoromethylsulfonyloxy)pyridine as a Reagent for the Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons.

- Trifluoroacetylation at the 3 Position of 1-(2-Aminophenyl)-2,5-dimethylpyrrole in Trifluoroacetic Acid. Possible Remote Control of an Amino Group in Electrophilic Substitution.

- Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives.

- Synthesis of a new class of carbinol linked bis-heterocycles via the reaction of 2-(trifluoroacetyl)chromones with indoles and pyrroles.

- A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered.

- A new and efficient synthesis of 2-trifluoromethyl substituted pyrroles and ethyl-2,3-bis(ethoxycarbonyl)-1H-pyrrole-1-propionate.

- Stereoselective Hetero-Diels–Alder Reaction of 3-(Trifluoroacetyl)chromones with Cyclic Enol Ethers: Synthesis of 3-Aroyl-2-(trifluoromethyl)pyridines with ω-Hydroxyalkyl Groups.

- ChemInform Abstract: Synthesis of 2,3,5-Substituted Pyrrole Derivatives.

- Synthesis of Trifluoromethylated Pyrroles via a One-Pot Three-Component Reaction.

Scientific Research Applications

Trifluoroacetylation Mechanisms

- Spontaneous trifluoroacetylation at the β position of the pyrrole ring in specific compounds, suggesting a potential pathway in electrophilic substitution reactions (Imuro & Hanafusa, 1976).

Synthesis of Heterocycles

- Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes, a key process involving trifluoroacetylation and subsequent hydrolysis, highlights the utility in synthesizing novel compounds (Petrova et al., 2014).

Safety And Hazards

2-(Trifluoroacetyl)pyrrole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVVPYXSJKIFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180260 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoroacetyl)pyrrole | |

CAS RN |

2557-70-2 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoroacetyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)

![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)